molecular formula C12H18N2 B130311 1-Benzyl-3-methylpiperazine CAS No. 3138-90-7

1-Benzyl-3-methylpiperazine

Cat. No.: B130311
CAS No.: 3138-90-7
M. Wt: 190.28 g/mol
InChI Key: QOFUDSPYJDXBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methylpiperazine is a heterocyclic organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and a methyl group attached to the nitrogen atom at the third position.

Scientific Research Applications

1-Benzyl-3-methylpiperazine has several applications in scientific research:

Safety and Hazards

1-Benzyl-3-methylpiperazine is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but they generally involve the use of readily available starting materials and efficient catalytic processes .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted piperazines .

Comparison with Similar Compounds

  • 1-Benzyl-4-methylpiperazine
  • 1-Methyl-3-phenylpiperazine
  • 1-Isopropyl-2-methylpiperazine

Comparison: 1-Benzyl-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other piperazine derivatives may not be as effective .

Properties

IUPAC Name

1-benzyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFUDSPYJDXBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369445
Record name 1-Benzyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-90-7
Record name 3-Methyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3138-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-benzyl-3R-methylpiperazine-2-one (XX, 4.36 g), lithium aluminum hydride (LAH, 2.33 g) and THF (125 ml) is heated at reflux for 16 hr. After cooling to 20°-25°, the mixture is quenched slowly with water (2.3 ml), sodium hydroxide (10%, 3.5 ml) and water (5.7 ml). The residue is diluted with ether (100 ml) and is stirred for 1 hr. The solids are filtered and washed successively with ether, methylene chloride and ether. The combined filtrates are dried over potassium carbonate, filtered and concentrated to give 1-benzyl-(3R)-methylpiperazine (XXI), sufficiently pure to be carried on crude, NMR (CDCl3) 7.2-7.4, 3.49, 2.7-3.0, 1.95-2.1, 166, 1.3-1.7 and 1.01 δ.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 500 ml of ice cooled methyl ethyl ketone, 126.5 g (1 mol) of benzyl chloride, 100 g (1 mol) of 2-methylpiperazine, 138 g (1 mol) of anhydrous K2CO3 and 2 g of NaI are added. The mixture is stirred at the reflux temperature for 2 hours, then cooled to room temperature; K2CO3 is filtered off and the solvent evaporated. The residue is dissolved in diluted NaOH, extracted with some ethyl ether, washed with water, dried over Na2SO4 and the solvent is evaporated off to provide 55 g of 1-benzyl-3-methylpiperazine. B.p. 140°-150° C./20-25 mmHg.
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-methylpiperazine
Reactant of Route 6
1-Benzyl-3-methylpiperazine
Customer
Q & A

Q1: What is the main finding of the study regarding (S)-1-benzyl-3 methylpiperazine-2,5-dione and its effect on K-562 cells?

A1: The study found that (S)-1-benzyl-3 methylpiperazine-2,5-dione did not show significant antiproliferative activity against K-562 human chronic myelogenous leukemia cells. [] While other derivatives like (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (compound E) showed promising activity with IC50 values of 30.10±1.6 and 4.60±0.4 μg ml(-1) respectively, compound C's activity was not significant enough to warrant further investigation in this study.

Q2: Does the study provide information about the mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione?

A2: Unfortunately, the study does not delve into the specific mechanisms of action for each compound tested. [] While it highlights the antiproliferative and erythroid differentiation effects observed, further research would be needed to elucidate how (S)-1-benzyl-3 methylpiperazine-2,5-dione interacts with its molecular targets and the downstream effects leading to the observed cellular responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.